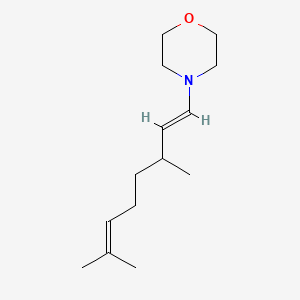
4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine is an organic compound with the molecular formula C14H25NO. It is a derivative of morpholine, featuring a 3,7-dimethylocta-1,6-dien-1-yl group attached to the nitrogen atom of the morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine typically involves the reaction of morpholine with 3,7-dimethylocta-1,6-dien-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of 4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethylocta-1,6-dien-3-yl dimethylcarbamate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate
- 3,7-Dimethylocta-1,6-dien-3-ol, phenylcarbamic acid
Uniqueness
4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
42822-94-6 |
|---|---|
Formule moléculaire |
C14H25NO |
Poids moléculaire |
223.35 g/mol |
Nom IUPAC |
4-[(1E)-3,7-dimethylocta-1,6-dienyl]morpholine |
InChI |
InChI=1S/C14H25NO/c1-13(2)5-4-6-14(3)7-8-15-9-11-16-12-10-15/h5,7-8,14H,4,6,9-12H2,1-3H3/b8-7+ |
Clé InChI |
XURVSFNNJNOMQW-BQYQJAHWSA-N |
SMILES isomérique |
CC(CCC=C(C)C)/C=C/N1CCOCC1 |
SMILES canonique |
CC(CCC=C(C)C)C=CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


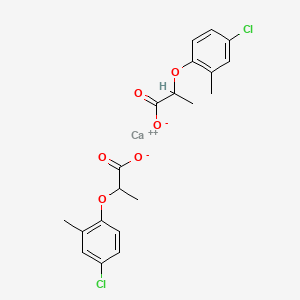
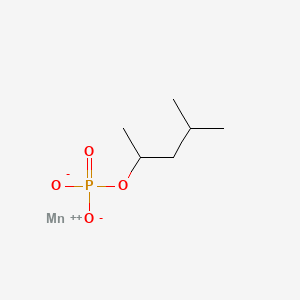
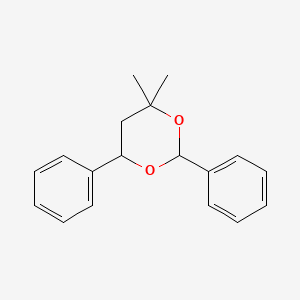
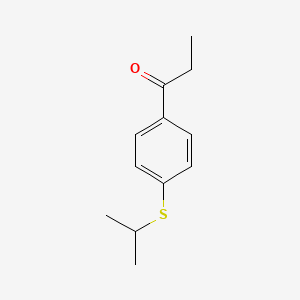

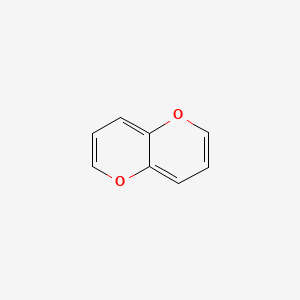

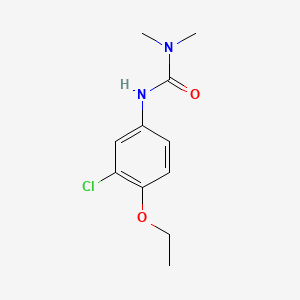
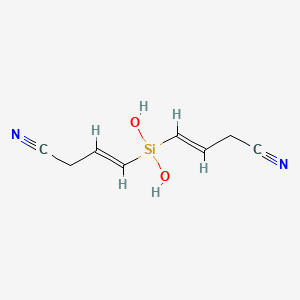
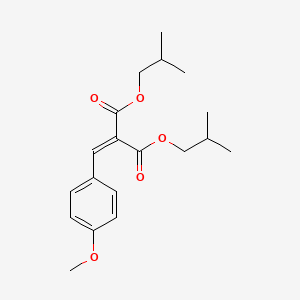
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
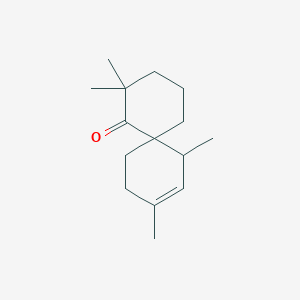
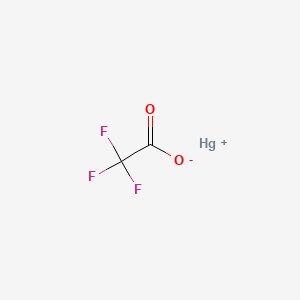
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
